molecular formula C21H23NO3 B15004790 Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)-

Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)-

Cat. No.: B15004790
M. Wt: 337.4 g/mol
InChI Key: KBKAEXXZKUMYEY-UHFFFAOYSA-N
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Description

5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE is an organic compound that belongs to the class of cyclohexenones These compounds are characterized by a cyclohexene ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexene ring.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Carboxylic acids, quinones.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical studies: Used as a probe or reagent in biochemical assays.

Medicine

    Therapeutic agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy and aminomethyl groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone derivatives: Compounds with similar cyclohexene and ketone structures.

    Methoxyphenyl compounds: Compounds with methoxy groups attached to aromatic rings.

    Aminomethyl compounds: Compounds with aminomethyl functional groups.

Uniqueness

The unique combination of methoxyphenyl and aminomethyl groups in 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-[(2-methoxyphenyl)methylamino]cyclohex-2-en-1-one

InChI

InChI=1S/C21H23NO3/c1-24-20-8-5-7-15(12-20)17-10-18(13-19(23)11-17)22-14-16-6-3-4-9-21(16)25-2/h3-9,12-13,17,22H,10-11,14H2,1-2H3

InChI Key

KBKAEXXZKUMYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3OC

Origin of Product

United States

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